1-(4-(Methylthio)phenyl)-2-(propylthio)ethan-1-one 1-(4-(Methylthio)phenyl)-2-(propylthio)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18280777
InChI: InChI=1S/C12H16OS2/c1-3-8-15-9-12(13)10-4-6-11(14-2)7-5-10/h4-7H,3,8-9H2,1-2H3
SMILES:
Molecular Formula: C12H16OS2
Molecular Weight: 240.4 g/mol

1-(4-(Methylthio)phenyl)-2-(propylthio)ethan-1-one

CAS No.:

Cat. No.: VC18280777

Molecular Formula: C12H16OS2

Molecular Weight: 240.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Methylthio)phenyl)-2-(propylthio)ethan-1-one -

Specification

Molecular Formula C12H16OS2
Molecular Weight 240.4 g/mol
IUPAC Name 1-(4-methylsulfanylphenyl)-2-propylsulfanylethanone
Standard InChI InChI=1S/C12H16OS2/c1-3-8-15-9-12(13)10-4-6-11(14-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Standard InChI Key FNEXTZSRKLUCDD-UHFFFAOYSA-N
Canonical SMILES CCCSCC(=O)C1=CC=C(C=C1)SC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central ethanone core substituted at the 1-position with a 4-(methylthio)phenyl group and at the 2-position with a propylthio moiety. The IUPAC name, 1-(4-methylsulfanylphenyl)-2-propylsulfanylethanone, reflects this arrangement. Key structural identifiers include:

PropertyValueSource
Canonical SMILESCCCSCC(=O)C1=CC=C(C=C1)SC
Standard InChIKeyFNEXTZSRKLUCDD-UHFFFAOYSA-N
XLogP3 (Predicted)3.8

The methylthio (-SMe) and propylthio (-SPr) groups confer moderate hydrophobicity, as evidenced by the calculated partition coefficient (XLogP3 ≈ 3.8). This balance between lipophilicity and polarizability suggests potential for membrane permeability in biological systems, though current applications remain strictly limited to non-biological research contexts.

Spectroscopic Characterization

While explicit spectroscopic data for this compound remains scarce in public databases, analogous thioether-containing acetophenones provide insight. For example, 1-[4-(methylthio)phenyl]ethan-1-one (CAS 1778-09-2) exhibits strong infrared absorption at 1665 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-S vibrations) . Nuclear magnetic resonance (NMR) spectra of similar compounds typically show:

  • ¹H NMR: δ 2.5–3.0 ppm (S-CH₂-/CH₃ protons)

  • ¹³C NMR: δ 190–200 ppm (ketone carbonyl), δ 30–45 ppm (thioether carbons) .

The propylthio chain in 1-(4-(methylthio)phenyl)-2-(propylthio)ethan-1-one would likely introduce additional splitting in the δ 1.0–1.7 ppm region due to CH₂ group coupling .

Synthesis and Manufacturing

General Synthetic Strategies

Thioether formation typically proceeds via nucleophilic substitution or Mitsunobu reactions. For this compound, a plausible route involves:

  • Step 1: Friedel-Crafts acylation of 4-(methylthio)benzene with chloroacetyl chloride to form 2-chloro-1-(4-(methylthio)phenyl)ethan-1-one.

  • Step 2: Displacement of chloride by propane-1-thiol in the presence of a base (e.g., K₂CO₃) under inert atmosphere .

This methodology aligns with the synthesis of 1-(4-(2-chloroethoxy)phenyl)ethanone, where alkylation of phenolic oxygen was achieved using 1-bromo-2-chloroethane under basic conditions .

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity control: Competing substitution at both α- and β-positions of the ketone

  • Oxidative stability: Thioethers are prone to oxidation; reactions often require degassed solvents and nitrogen atmospheres .

Industrial-scale production would necessitate careful optimization of stoichiometry and reaction time to minimize byproducts like disulfides or sulfoxides.

Reactivity and Functionalization

Oxidation Pathways

The sulfur atoms in the thioether groups undergo predictable transformations:

Reaction TypeConditionsProduct
Controlled oxidationH₂O₂, CH₃COOH, 0–5°CSulfoxide derivatives
Strong oxidationKMnO₄, H₂SO₄, refluxSulfone derivatives

These oxidized forms exhibit altered electronic properties, potentially enhancing coordination capacity toward transition metals . For instance, sulfone analogs of similar compounds demonstrate improved solubility in polar aprotic solvents like DMSO .

Nucleophilic Substitution

The ketone carbonyl serves as an electrophilic site for reactions with:

  • Grignard reagents: Formation of tertiary alcohols

  • Hydrazines: Synthesis of hydrazones for crystallography studies

The crystal structure of (E)-2-(bis(methylthio)methylene)-1-phenyl-3-(2-phenylhydrazono)butan-1-one (C19H20N2OS2) reveals how hydrazone formation can stabilize specific conformations through intramolecular hydrogen bonding .

Applications in Scientific Research

Organic Synthesis Building Block

This compound serves as a versatile precursor for:

  • Heterocyclic systems: Thiophene and thiazole ring construction via cyclocondensation

  • Ligand design: Potential chelating agent for Pd(II) or Cu(I) in cross-coupling catalysis

The methylthio group’s electron-donating nature (+M effect) activates the aromatic ring toward electrophilic substitution, enabling further functionalization at the para position .

Materials Science Applications

Preliminary studies on analogous thioether-ketone hybrids suggest utility in:

  • Organic semiconductors: Sulfur’s polarizability enhances charge transport properties

  • Liquid crystals: Alkylthio chains promote mesophase stability

Hazard TypePrecautionary Measures
Skin irritationNitrile gloves, lab coat
Eye damageChemical goggles
Respiratory risksFume hood (≥0.5 m/s airflow)

Future Research Directions

  • Catalytic applications: Explore use in asymmetric synthesis as chiral auxiliaries

  • Pharmaceutical potential: Investigate bioisosteric replacement of oxygen ethers

  • Polymer chemistry: Develop thioether-containing monomers for conductive polymers

The compound’s dual thioether functionality presents untapped opportunities in supramolecular chemistry and nanotechnology. Systematic studies comparing its reactivity with mono-thioether analogs could reveal cooperative effects between sulfur centers.

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